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  • Product: 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
  • CAS: 142045-46-3

Core Science & Biosynthesis

Foundational

Spectral Data Analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Introduction Welcome to this in-depth technical guide on the spectral analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to this in-depth technical guide on the spectral analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing novel heterocyclic compounds. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential pharmacological activity. In this guide, we will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

The rationale for this predictive approach stems from the fact that while extensive spectral libraries exist for common scaffolds, novel combinations of moieties often require a first-principles-based interpretation. By dissecting the molecule into its constituent parts—the pyrrole-2-carbaldehyde core and the 1-(2-bromo-4-methylphenyl) substituent—and applying established spectroscopic principles, we can construct a highly accurate and reliable spectral profile. This guide will not only present the predicted data but will also provide a detailed explanation of the underlying chemical principles, thereby offering a framework for the spectral analysis of similarly complex molecules.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. The predicted chemical shifts for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde are detailed below. These predictions are based on the known spectral data of pyrrole-2-carbaldehyde and substituted benzenes, taking into account the electronic effects of the substituents.[1][2]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H8 (Aldehyde)9.50 - 9.70s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[3]
H5'7.60 - 7.70dJ ≈ 2.0This proton is ortho to the bromine atom and is expected to be the most downfield of the phenyl protons due to the inductive effect of the bromine.
H37.20 - 7.30ddJ ≈ 3.5, 1.5The N-aryl group will influence the chemical shifts of the pyrrole protons. This proton is coupled to H4 and H5.
H6'7.10 - 7.20ddJ ≈ 8.0, 2.0This proton is ortho to the pyrrole nitrogen and meta to the bromine, coupled to H5' and H3'.
H46.90 - 7.00tJ ≈ 3.5This proton is coupled to H3 and H5.
H56.30 - 6.40ddJ ≈ 3.5, 2.5This proton is coupled to H4 and H3.
H3'7.30 - 7.40dJ ≈ 8.0This proton is meta to the bromine and ortho to the methyl group, coupled to H6'.
Methyl Protons2.30 - 2.40s-The methyl group protons on the phenyl ring will appear as a singlet in this region.

Interpretation:

The aldehyde proton (H8) is expected to be the most downfield signal, appearing as a sharp singlet. The protons on the pyrrole ring (H3, H4, and H5) will exhibit characteristic doublet of doublets and triplet patterns due to their coupling with each other. The introduction of the N-aryl substituent is expected to cause a general downfield shift for the pyrrole protons compared to unsubstituted pyrrole-2-carbaldehyde. The protons on the 2-bromo-4-methylphenyl ring will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the bromine (H5') is expected to be the most deshielded of the phenyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As each unique carbon atom gives a distinct signal, this technique is invaluable for confirming the overall structure.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Decoupling: Use proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon.

  • Parameters: A 90-degree pulse angle and a longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C6 (Aldehyde)178.0 - 182.0The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
C4'138.0 - 142.0This carbon is attached to the methyl group and is a quaternary carbon.
C1'135.0 - 138.0This is the ipso-carbon attached to the pyrrole nitrogen.
C2132.0 - 135.0This carbon is attached to the aldehyde group.
C5'130.0 - 133.0This carbon is ortho to the bromine.
C6'128.0 - 131.0This carbon is ortho to the pyrrole nitrogen.
C3'125.0 - 128.0This carbon is meta to the bromine.
C5123.0 - 126.0Aromatic carbon of the pyrrole ring.
C3115.0 - 118.0Aromatic carbon of the pyrrole ring.
C2'112.0 - 115.0This carbon is attached to the bromine atom.
C4110.0 - 113.0Aromatic carbon of the pyrrole ring.
C_methyl20.0 - 22.0The methyl carbon will appear in the typical aliphatic region.

Interpretation:

The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The aldehyde carbonyl carbon (C6) will be the most downfield signal. The aromatic region will contain signals for the five carbons of the pyrrole ring and the six carbons of the phenyl ring. The chemical shifts of the phenyl carbons are influenced by the bromine, methyl, and pyrrole substituents. The carbon attached to the bromine (C2') is expected to be shielded compared to an unsubstituted benzene, while the other carbons will experience varying degrees of shielding and deshielding based on their positions.[4][5] The methyl carbon will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or dissolved in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Background Correction: A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationRationale
~3100 - 3000MediumC-H stretch (aromatic)Characteristic of C-H bonds in the pyrrole and phenyl rings.
~2920, 2850Medium-WeakC-H stretch (aldehyde)The C-H stretch of the aldehyde group typically appears as two weak bands.[6]
~1680 - 1660StrongC=O stretch (aldehyde)The carbonyl stretch is a very strong and characteristic absorption for aldehydes. Conjugation with the pyrrole ring lowers the frequency compared to a saturated aldehyde.[7]
~1600, 1470Medium-WeakC=C stretch (aromatic)These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings.
~1350MediumC-N stretchThe stretching vibration of the carbon-nitrogen bond in the pyrrole ring.
~800 - 700StrongC-H bend (out-of-plane)The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
~600 - 500MediumC-Br stretchThe carbon-bromine stretching vibration typically appears in this region.

Interpretation:

The IR spectrum will be dominated by a strong absorption band in the region of 1680-1660 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands around 1600 and 1470 cm⁻¹. The characteristic, though often weak, C-H stretching of the aldehyde proton around 2920 and 2850 cm⁻¹ is a key diagnostic feature.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry:

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

Predicted Mass Spectrum (EI):

The molecular weight of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (C₁₂H₁₀BrNO) is approximately 264.12 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of roughly equal intensity at m/z 263 and 265.

Predicted Fragmentation Pathways:

fragmentation M [M]⁺˙ m/z 263/265 M_minus_H [M-H]⁺ m/z 262/264 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z 234/236 M->M_minus_CHO - CHO˙ M_minus_Br [M-Br]⁺ m/z 184 M->M_minus_Br - Br˙ phenyl_cation [C₇H₆Br]⁺˙ m/z 170/172 M->phenyl_cation - C₅H₄NO˙ pyrrole_cation [C₁₁H₁₀N]⁺ m/z 156 M_minus_CHO->pyrrole_cation - C₇H₆Br

Caption: Predicted major fragmentation pathways for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde in EI-MS.

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 263/265. Key fragmentation pathways would likely involve:

  • Loss of a hydrogen radical (-H˙): Resulting in a fragment at m/z 262/264.

  • Loss of the formyl radical (-CHO˙): A common fragmentation for aldehydes, leading to a peak at m/z 234/236.[8]

  • Loss of the bromine radical (-Br˙): This would produce a fragment at m/z 184.

  • Cleavage of the N-C(phenyl) bond: This could lead to fragments corresponding to the 2-bromo-4-methylphenyl cation (m/z 170/172) or the pyrrole-2-carbaldehyde cation radical.

The relative intensities of these fragment ions will depend on their stability.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and scientifically grounded spectral profile. This guide is intended to serve as a valuable resource for the identification and characterization of this and similar novel compounds in a research and development setting. The provided protocols and interpretations offer a robust framework for experimental work and data analysis.

References

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel | Organometallics - ACS Publications. (2021, May 24). Retrieved from [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. - ResearchGate. (n.d.). Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes - ResearchGate. (2000, August 6). Retrieved from [Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022, October 12). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a bespoke chemical entity featuring a pyrrole-2-carbaldehyde core N-substituted with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a bespoke chemical entity featuring a pyrrole-2-carbaldehyde core N-substituted with a sterically hindered and electronically defined 2-bromo-4-methylphenyl group. The strategic placement of the bromo and methyl substituents on the phenyl ring, coupled with the reactive aldehyde functionality on the pyrrole, makes this molecule a compelling building block in medicinal chemistry and materials science. The pyrrole-2-carbaldehyde scaffold is a well-established pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities.[1] The N-aryl substitution allows for the fine-tuning of electronic properties, solubility, and steric hindrance, which can significantly impact molecular interactions with biological targets. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, and a discussion of its potential applications, grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical compound is to establish its precise molecular identity and key physicochemical properties. These parameters are critical for its handling, characterization, and application in further research.

Chemical Formula and Structure:

The chemical formula for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is C₁₂H₁₀BrNO . This is derived from the constituent atoms: 12 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.

The two-dimensional structure is as follows:

A placeholder image, as the exact image is not available.

Computed Physicochemical Properties:

PropertyPredicted ValueRationale/Comparison
Molecular Weight 264.12 g/mol Calculated from the chemical formula C₁₂H₁₀BrNO.
Appearance Off-white to pale yellow solidN-arylpyrroles and benzaldehydes are typically crystalline solids at room temperature.[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water.The aromatic and halogenated structure imparts lipophilicity.
Melting Point Estimated 80-100 °CBased on similar substituted N-arylpyrrole-2-carbaldehydes.
Boiling Point > 300 °C (decomposes)High molecular weight and aromatic nature suggest a high boiling point.
LogP ~3.5Estimated based on the contributions of the aryl, bromo, and carbaldehyde groups.

Synthesis Protocol: A Two-Step Approach

The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde can be efficiently achieved through a two-step sequence: first, the construction of the N-arylpyrrole core via a cross-coupling reaction, followed by the introduction of the carbaldehyde group using a Vilsmeier-Haack formylation. This approach offers high yields and regioselectivity.

Step 1: Synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It is highly efficient for coupling aryl halides with a wide range of amines, including pyrrole.

Reaction Scheme:

Pyrrole + 1,2-dibromo-4-methylbenzene → 1-(2-bromo-4-methylphenyl)-1H-pyrrole

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, is used in combination with a bulky electron-rich phosphine ligand like XPhos. This specific ligand promotes the reductive elimination step, which is often rate-limiting, and enhances catalyst stability and turnover.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for the deprotonation of pyrrole to form the pyrrolide anion, which then participates in the catalytic cycle.

  • Solvent: A high-boiling point, anhydrous, and aprotic solvent like toluene is used to ensure the reaction can be heated to the required temperature for efficient coupling without interfering with the catalytic species.

Detailed Experimental Protocol:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL per 1 mmol of the limiting reagent).

  • Add 1,2-dibromo-4-methylbenzene (1.0 eq) and pyrrole (1.2 eq) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2-bromo-4-methylphenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(2-bromo-4-methylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme:

1-(2-bromo-4-methylphenyl)-1H-pyrrole + Vilsmeier Reagent → 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, is generated from POCl₃ and DMF and acts as the formylating agent.[6]

  • Solvent: DMF often serves as both the reagent and the solvent. Anhydrous conditions are critical to prevent the hydrolysis of the Vilsmeier reagent and POCl₃.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at a low temperature (0 °C). The subsequent electrophilic aromatic substitution on the pyrrole ring requires heating to proceed at a reasonable rate.

  • Workup: The reaction is quenched with an aqueous base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde product.

Detailed Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-(2-bromo-4-methylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield pure 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole CatalystSystem Pd₂(dba)₃ / XPhos NaO-t-Bu, Toluene, 110°C Pyrrole->CatalystSystem Reactant ArylHalide 1,2-dibromo-4-methylbenzene ArylHalide->CatalystSystem Reactant Intermediate 1-(2-bromo-4-methylphenyl)-1H-pyrrole CatalystSystem->Intermediate Product VilsmeierReagent POCl₃ / DMF 0°C to 80°C Intermediate->VilsmeierReagent Reactant FinalProduct 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde VilsmeierReagent->FinalProduct Product

Caption: A two-step synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of the final product relies on a combination of standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and phenyl rings, as well as the aldehyde proton and the methyl group protons. The aldehyde proton should appear as a singlet at a downfield chemical shift (around 9.5-10.0 ppm). The pyrrole protons will exhibit characteristic couplings, and the aromatic protons on the phenyl ring will show a splitting pattern consistent with a 1,2,4-trisubstituted system. The methyl protons will appear as a singlet around 2.3-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group at a highly deshielded position (around 180-190 ppm). The spectrum will also display signals for the sp²-hybridized carbons of the pyrrole and phenyl rings, as well as a signal for the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1670-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic rings and the methyl group, and C=C and C-N stretching vibrations within the aromatic systems.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (264.12 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M⁺ and M+2⁺ peaks) will be observed. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the bromine atom.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde position it as a valuable intermediate for the synthesis of more complex molecules with potential applications in several fields:

  • Medicinal Chemistry: The aldehyde group serves as a versatile handle for further chemical modifications, such as the formation of imines, oximes, and hydrazones, or as a precursor for the synthesis of carboxylic acids, alcohols, and other functional groups. These transformations can lead to the generation of libraries of compounds for screening against various biological targets. The N-arylpyrrole moiety is a known scaffold in the design of antimicrobial and anticancer agents.[7]

  • Organic Electronics: Pyrrole-based polymers are known for their conducting properties. The functional groups on this molecule could allow for its incorporation into novel conjugated polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Ligand Synthesis: The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions, making it a potential precursor for the synthesis of novel ligands for catalysis or the development of metal-organic frameworks (MOFs).

Conclusion

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a molecule of significant interest for synthetic and medicinal chemists. While not a commercially available compound, its synthesis is readily achievable through established and reliable synthetic methodologies, namely the Buchwald-Hartwig amination and the Vilsmeier-Haack reaction. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize and utilize this versatile building block in their scientific endeavors. The strategic combination of a functionalized N-aryl group and a reactive pyrrole-2-carbaldehyde core opens up a wide array of possibilities for the development of novel therapeutic agents and advanced materials.

References

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  • PubMed Central. (n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Available at: [Link]

  • Arkivoc. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ACS Publications. (n.d.). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Introducing the substituted azobispyrrole framework: synthesis and properties. Available at: [Link]

  • PubMed Central. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the anticipated stability profile of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the anticipated stability profile of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. In the absence of specific published stability data for this molecule, this document synthesizes information on the known reactivity of its constituent chemical moieties—the pyrrole ring, the aromatic aldehyde, and the substituted phenyl group—to forecast potential degradation pathways and outline a robust, self-validating experimental protocol for its stability assessment.

Theoretical Stability Profile: A Synthesis of Functional Group Reactivity

The stability of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is dictated by the interplay of its three key functional groups. Understanding the inherent reactivity of each provides a predictive framework for its degradation.

  • The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole nucleus is susceptible to electrophilic attack and oxidation.[1] The electron-withdrawing nature of the 2-carbaldehyde group can somewhat mitigate this reactivity. However, oxidative conditions, particularly in the presence of light or metal catalysts, could lead to ring-opening or polymerization.

  • The Carbaldehyde Group: Aldehydes are prone to oxidation, readily converting to the corresponding carboxylic acid. This process can be catalyzed by air (autoxidation), light, and trace metal impurities.[2] The aldehyde can also participate in condensation reactions, particularly under acidic or basic conditions.[3]

  • The 2-bromo-4-methylphenyl Group: The substituted phenyl ring itself is generally stable. However, the bromine atom introduces a potential site for nucleophilic substitution under forcing conditions, although this is generally less facile on an aromatic ring. The methyl group is relatively inert but could be susceptible to oxidation under harsh conditions.

Based on this analysis, the primary anticipated degradation pathways for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde are oxidation of the aldehyde group and oxidative degradation of the pyrrole ring . Hydrolysis is expected to be less of a concern for the core structure, though pH extremes could catalyze other reactions.

Handling and Storage Recommendations for Maintaining Integrity

Given the potential for oxidative degradation, proper handling and storage are paramount to preserving the integrity of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. Many aromatic aldehydes and functionalized pyrroles are air- and/or light-sensitive.[4][5]

Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[6][7][8]

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Container: Use amber glass vials or other light-protecting containers. For highly sensitive materials, consider specialized packaging like Sure/Seal™ bottles.[6][7]

Handling Procedures:

  • All manipulations should be carried out using techniques for air-sensitive compounds, such as working in a glove box or using Schlenk lines.[4][8]

  • Use clean, dry glassware to prevent contamination that could catalyze degradation.[5]

  • Minimize exposure to light during handling.

A Comprehensive Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[2][9][10] These studies intentionally stress the compound under various conditions to accelerate degradation.[11] The following is a proposed workflow for a comprehensive forced degradation study on 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in ACN:H2O) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose aliquots Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose aliquots Oxidation Oxidative (3% H2O2, RT) API->Oxidation Expose aliquots Thermal Thermal (80°C, solid & solution) API->Thermal Expose aliquots Photolytic Photolytic (ICH Q1B compliant) API->Photolytic Expose aliquots HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photolytic->HPLC Analyze at time points LCMS LC-MS/MS for Identification HPLC->LCMS Characterize degradants Degradation_ID_Workflow Degradant Significant Degradant (from HPLC) LCMS LC-MS/MS Analysis Degradant->LCMS MS_Data Mass Data (m/z) LCMS->MS_Data MSMS_Data Fragmentation Pattern LCMS->MSMS_Data Structure Proposed Structure MS_Data->Structure MSMS_Data->Structure Synthesis Confirmatory Synthesis (if necessary) Structure->Synthesis

Sources

Exploratory

potential biological activity of substituted pyrroles

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrroles Abstract The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrroles

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a template for a vast array of pharmacologically active compounds.[2] Found in numerous natural products and blockbuster synthetic drugs, the pyrrole nucleus is recognized as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1][3][4] This technical guide provides a comprehensive analysis of the major biological activities associated with substituted pyrroles, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the key therapeutic areas where pyrrole derivatives have shown significant promise, including oncology, infectious diseases, inflammation, and neurology. For each area, we will explore the underlying mechanisms of action, analyze structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols for evaluating biological efficacy. This guide aims to be a functional resource, bridging the gap between synthetic strategy and pharmacological application, and inspiring future research in this fertile area of drug discovery.

The Pyrrole Scaffold: A Foundation for Drug Design

The pyrrole ring is an electron-rich aromatic system. The nitrogen heteroatom's lone pair of electrons is delocalized into the ring, creating a π-excessive system that is highly susceptible to electrophilic substitution.[5] This reactivity, however, is tempered by its aromatic character, making it relatively stable.[6] This balance of reactivity and stability is crucial for its role as a pharmacophore.

Pyrrole's physicochemical properties—modest hydrophilicity combined with lipophilicity (logP 0.75)—enable it to traverse cellular membranes and interact with biological targets.[7] Its structure is a key component in vital natural molecules like heme and in widely prescribed drugs such as the cholesterol-lowering agent Atorvastatin, the anti-inflammatory drug Ketorolac, and the anticancer agent Sunitinib.[6][7]

The synthesis of substituted pyrroles is well-established, with classic methods like the Paal-Knorr, Knorr, and Hantzsch syntheses providing robust routes to a wide variety of derivatives.[5][8] These synthetic methodologies allow for precise control over the substitution pattern, which is fundamental to tuning the biological activity of the resulting molecules.

Anticancer Activity of Substituted Pyrroles

Pyrrole derivatives exhibit a broad spectrum of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4]

Mechanisms of Action in Oncology

The anticancer effects of substituted pyrroles are mediated through multiple mechanisms, primarily involving the inhibition of key enzymes and disruption of essential cellular processes.

  • Kinase Inhibition: Many pyrrole-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, are particularly effective in this regard.[4]

  • Induction of Apoptosis: Several pyrrole derivatives can trigger programmed cell death (apoptosis) in cancer cells.[9] This can occur through intrinsic pathways, involving mitochondrial stress, or extrinsic pathways mediated by death receptors.[9]

  • Tubulin Polymerization Inhibition: Some pyrrole compounds interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a critical process for cell division. This leads to cell cycle arrest and apoptosis.[10]

  • DNA Interaction: Pyrrolo[2,1-c][1][5]benzodiazepines (PBDs) are a class of potent antitumour antibiotics that exert their effect by covalently binding to the minor groove of DNA, interfering with replication and transcription.[11]

anicancer_moa cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Leads to Inhibitor Substituted Pyrrole (Kinase Inhibitor) Inhibitor->Kinase Inhibits ATP binding

Figure 1: Mechanism of action for pyrrole-based kinase inhibitors.
Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrrole ring is critical for anticancer potency and selectivity.

  • N-1 Position: Substitution at the N-1 position with aryl or benzyl groups is often crucial for activity. For example, in a series of pyrrolone antimalarials that also showed anticancer potential, N-1 phenyl substitution was a key feature.[12]

  • C-3 and C-4 Positions: Bulky and electron-withdrawing groups at these positions can enhance interactions with target proteins. For instance, a 3,4,5-trimethoxyphenyl group attached to the pyrrole core is a common motif in potent tubulin polymerization inhibitors.[10]

  • Fused Systems: Fusing the pyrrole ring with other heterocycles, like pyrimidine or imidazole, often leads to potent kinase inhibitors by mimicking the purine core of ATP.[4][13]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative substituted pyrrole compounds against common cancer cell lines.

Compound ClassSubstituentsTarget Cell LineIC₅₀ (µM)Reference
Pyrrolo[2,3-d]pyrimidine2-Urea moietyA549 (Lung)0.35[9]
Pyrrolo[2,3-d]pyrimidine2-Urea moietyMCF-7 (Breast)1.56[9]
Thieno[3,2-b]pyrroleVariesHCT116 (Colon)Varies[4]
Pyrrolomycin AnalogNitro substituentHCT116 (Colon)< 10[4]
PyrroloneN-1 Phenyl, C-5 MethyleneVariousVaries[12]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of substituted pyrroles on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test pyrrole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Pyrrole Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[7] Pyrrole derivatives, both from natural and synthetic sources, have demonstrated significant potential as antibacterial and antifungal agents.[3][7][14]

Mechanism of Action

A primary target for pyrrole-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[7] Pyrrolamides, for instance, are a class of compounds specifically designed to target this enzyme.[7]

antimicrobial_moa cluster_process Bacterial DNA Replication dna Relaxed DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase Introduces negative supercoils supercoiled Negatively Supercoiled DNA (Required for replication) gyrase->supercoiled Introduces negative supercoils inhibitor Substituted Pyrrole (e.g., Pyrrolamide) inhibitor->gyrase Inhibits

Figure 3: Inhibition of bacterial DNA gyrase by pyrrole derivatives.
Structure-Activity Relationship (SAR)
  • Halogenation: The presence of halogen atoms, particularly chlorine, on the pyrrole ring often enhances antibacterial activity. A 3,4-dichloropyrrole derivative was identified as having potent activity against Staphylococcus aureus.[7]

  • Amide Linkages: Pyrrolamides, which feature a carboxamide group attached to the pyrrole ring, are crucial for interaction with the DNA gyrase enzyme.[7]

  • Fused Systems: Pyrrolo-pyrimidine derivatives, found in natural compounds like huimycin, possess broad antimicrobial properties.[7]

Quantitative Data on Antimicrobial Activity

The table below shows the Minimum Inhibitory Concentration (MIC) for selected pyrrole compounds against pathogenic microbes.

Compound ClassSubstituentsTarget OrganismMIC (µg/mL)Reference
Pyrrolamide3,4-dichloro-5-methylStaphylococcus aureus4[7]
Fused PyrrolePyrimidine fusionGram-positive bacteriaVaries[14]
Fused PyrrolePyrimidine fusionCandida albicansVaries[14]
SpirooxindolopyrrolidineChlorine substitutionM. tuberculosis H37Rv0.78[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is added to wells containing serial dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration that prevents visible growth is the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, including arthritis, cardiovascular disease, and cancer.[15] Pyrrole derivatives, such as tolmetin and ketorolac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[16]

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrrole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16] While older NSAIDs inhibit both COX-1 and COX-2, modern drug design focuses on developing selective COX-2 inhibitors to reduce gastrointestinal side effects associated with COX-1 inhibition.[15][16] Some newer derivatives also exhibit dual COX/LOX (lipoxygenase) inhibitory activity.[15]

antiinflammatory_moa cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Substituted Pyrrole (NSAID) Inhibitor->COX Inhibits

Figure 4: Inhibition of the COX pathway by pyrrole-based NSAIDs.
Structure-Activity Relationship (SAR)
  • Carboxylic Acid Moiety: A carboxylic acid group (or a bioisostere) is a common feature in many pyrrole-based NSAIDs, as it mimics the substrate, arachidonic acid, and is crucial for binding to the active site of COX enzymes.

  • N-1 and C-5 Substitutions: In 1,5-diarylpyrroles, specific substitutions on the aryl rings at the N-1 and C-5 positions are critical for COX-2 selectivity. A p-sulfonamide or p-sulfone group on one of the aryl rings is a classic feature of selective COX-2 inhibitors (coxibs).

Quantitative Data on Anti-inflammatory Activity
CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
KetorolacCOX-1/COX-2Non-selective~1[16]
EtodolacCOX-2Selective>10[16]
Pyrrolo[3,4-c]pyrrole deriv.COX-1VariesVaries[4]
Pyrrolo[3,4-c]pyrrole deriv.COX-2VariesVaries[4]

Neuroprotective Activity

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's. Compounds with antioxidant and radical-scavenging properties are therefore of great interest.[17] Certain substituted pyrroles have demonstrated promising neuroprotective effects in vitro.[18][19]

The neuroprotective properties of these compounds are often attributed to their ability to scavenge free radicals, a property enhanced by the electron-rich nature of the pyrrole ring.[20] The N-H atom in the pyrrole core can participate in radical scavenging, and this activity can be modulated by other substituents on the ring.[20] Pyrrole-containing azomethine compounds, in particular, have been evaluated for their antioxidant and neuroprotective potential.[18][19]

Conclusion and Future Perspectives

The substituted pyrrole scaffold remains an exceptionally fruitful starting point for the design of new therapeutic agents. Its proven success in diverse areas—from oncology and infectious disease to inflammation and neurology—highlights its remarkable versatility. Future research will likely focus on several key areas:

  • Target Selectivity: Refining substitution patterns to achieve higher selectivity for specific enzyme isoforms (e.g., kinase isoforms, COX-2) or microbial targets to improve efficacy and reduce off-target effects.

  • Hybrid Molecules: Combining the pyrrole scaffold with other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action, a promising strategy for complex diseases like cancer and chronic inflammation.[3]

  • Natural Product Scaffolds: Using complex, naturally occurring pyrroles as inspiration for the synthesis of novel analogs with improved drug-like properties.

  • Advanced Drug Delivery: Developing novel formulations, such as nanoconjugates, to improve the bioavailability and targeted delivery of potent pyrrole-based drugs.[4]

The continued exploration of the chemical space around the pyrrole nucleus, guided by a deep understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

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  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Preprints.org. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

  • Antimicrobial Properties of Pyrrole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. [Link]

  • Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]

  • (PDF) Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. [Link]

  • Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1][5]benzodiazepines as DNA-interactive antitumour antibiotics. PubMed. [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

  • Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. PMC - PubMed Central. [Link]

  • One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. RSC Publishing. [Link]

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Foundational

Whitepaper: A Technical Guide to the Discovery of Novel Pyrrole-Based Compounds

Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and ability to pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore for engaging with a wide array of biological targets.[3] Consequently, pyrrole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern workflow for the discovery of novel pyrrole-based compounds. We will delve into the strategic selection of synthetic methodologies, detailing the causality behind experimental choices. Furthermore, this guide outlines a robust cascade for bioactivity screening and a multi-technique approach for definitive structural characterization, ensuring a self-validating and reproducible discovery process.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered aromatic nitrogen heterocycle, pyrrole, is a fundamental structural motif in molecules essential for life, such as heme and chlorophyll.[1] Its significance extends into modern pharmacology, with the pyrrole core being present in several blockbuster drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor), the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin, and the multi-kinase inhibitor Sunitinib (Sutent).[7] The success of these compounds underscores the chemical tractability and therapeutic potential of the pyrrole scaffold.[3]

The utility of the pyrrole ring stems from its electron-rich nature, which makes it susceptible to electrophilic substitution, allowing for facile functionalization. The N-H proton can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom contributes to the aromatic sextet, influencing the ring's reactivity and interaction with biological macromolecules. This electronic versatility allows medicinal chemists to modulate properties like solubility, lipophilicity, and target affinity through strategic substitution, making it an enduringly attractive starting point for drug discovery campaigns.[5]

Strategic Synthesis of Novel Pyrrole Analogs

The design of a synthetic strategy is the first critical step in a discovery program. The choice of reaction is dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. While numerous methods exist, we will focus on two foundational, yet highly relevant, synthetic routes: the Paal-Knorr and Hantzsch syntheses.[1]

The Paal-Knorr Pyrrole Synthesis: A Robust and Versatile Approach

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[9]

Causality of Method Selection: The primary advantage of the Paal-Knorr synthesis is its operational simplicity and the commercial availability of a wide variety of 1,4-dicarbonyls and primary amines. This allows for the rapid generation of diverse libraries of N-substituted pyrroles. The reaction mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole.[9][10] The acidic catalyst is crucial as it protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine.[11]

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add hexane-2,5-dione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).

  • Solvent and Catalyst: Add 20 mL of ethanol, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in dichloromethane (30 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.

Self-Validation: The protocol is validated by characterization of the final product. The expected outcome is a pale yellow oil. Confirmation is achieved through NMR and MS analysis, which should match the known data for the target compound. The use of TLC allows for real-time monitoring, ensuring the reaction goes to completion and providing a preliminary indication of purity.

Paal_Knorr_Workflow Workflow for Paal-Knorr Synthesis reagents 1. Combine Hexane-2,5-dione & Benzylamine catalysis 2. Add Solvent (EtOH) & Catalyst (AcOH) reagents->catalysis Setup reaction 3. Heat to Reflux (80°C, 2-4h) catalysis->reaction Initiate monitoring 4. Monitor by TLC reaction->monitoring In-process Control workup 5. Cool & Concentrate Solvent Removal reaction->workup Completion monitoring->reaction extraction 6. Dichloromethane Extraction & Wash workup->extraction Isolate purification 7. Column Chromatography extraction->purification Crude Product product Pure Product Characterization purification->product Purify

Fig 1. Step-by-step workflow for the Paal-Knorr synthesis.
The Hantzsch Pyrrole Synthesis: Building Polysubstituted Scaffolds

The Hantzsch synthesis is a powerful multicomponent reaction for producing highly substituted pyrroles.[12] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13]

Causality of Method Selection: This method is exceptionally valuable for creating complex substitution patterns that are difficult to achieve with other methods.[14] The reaction's logic involves two key steps: (1) The formation of an enamine intermediate from the β-ketoester and the amine; (2) A regioselective C-alkylation of the enamine by the α-haloketone, followed by intramolecular cyclization and dehydration.[12] Modern variations using photoredox catalysis or microwave assistance have significantly improved yields and reaction times, making it a highly efficient route for library synthesis.[1][12]

  • Enamine Formation: In a 100 mL flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and 2-amino-1-phenylethan-1-one hydrochloride (phenacylamine HCl, 1.72 g, 10 mmol) in 30 mL of ethanol. Add sodium acetate (0.82 g, 10 mmol) to neutralize the HCl and facilitate enamine formation. Stir at room temperature for 30 minutes.

  • Cyclization Reagent: To the same flask, add chloroacetone (0.93 g, 10 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80°C) for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into 100 mL of ice-cold water and stir until a solid precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrrole derivative as a crystalline solid.

Self-Validation: The formation of a solid precipitate upon cooling or addition to water is a strong indicator of successful product formation. The purity and identity are confirmed by measuring the melting point and obtaining spectroscopic data (NMR, MS, IR). The sharp melting point of a recrystallized solid is a classic indicator of high purity.

The Bioactivity Screening Cascade

Once a library of novel pyrrole compounds has been synthesized and purified, the next phase is to evaluate their biological activity. A tiered or cascaded approach is the most efficient strategy, starting with broad, high-throughput screens and progressing to more specific, complex assays for the most promising "hits."

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)

For anticancer drug discovery, a primary screen often involves assessing the general cytotoxicity of the compounds against a panel of human cancer cell lines.[15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.

Causality of Assay Selection: The MTT assay is chosen for its simplicity, reliability, and suitability for high-throughput screening in a 96-well plate format. The principle is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by the test compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrrole compounds in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Screening_Cascade Bioactivity Screening Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization Library Synthesized Pyrrole Library PrimaryScreen High-Throughput Screen (e.g., MTT Cytotoxicity Assay) vs. Cancer Cell Panel Library->PrimaryScreen HitIdentification Identify 'Hits' (Compounds with IC50 < 10 µM) PrimaryScreen->HitIdentification SecondaryAssay Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) HitIdentification->SecondaryAssay Promising Hits ApoptosisAssay Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) SecondaryAssay->ApoptosisAssay Selectivity Selectivity Profiling (vs. Normal Cell Lines) ApoptosisAssay->Selectivity LeadCompound Lead Compound Selectivity->LeadCompound SAR Structure-Activity Relationship (SAR) Studies LeadCompound->SAR ADME In Vitro ADME/Tox (Solubility, Stability) SAR->ADME

Fig 2. A tiered workflow for identifying lead compounds.

Structural Elucidation and Characterization

Definitive confirmation of the chemical structure and purity of a novel compound is non-negotiable. It forms the bedrock of trustworthy and reproducible biological data. A multi-pronged analytical approach is standard practice.

Workflow Rationale: The characterization workflow is designed to provide orthogonal pieces of information that, when combined, leave no ambiguity about the compound's identity. Mass Spectrometry provides the molecular weight, NMR Spectroscopy reveals the connectivity and environment of atoms, and X-ray Crystallography gives the precise three-dimensional arrangement in space.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure.[17] The chemical shifts, coupling constants, and integration of proton signals reveal the connectivity of the carbon-hydrogen framework.[18][19] For pyrroles, characteristic shifts for the aromatic protons help confirm the formation of the ring.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula.[17] This technique is critical for confirming that the synthesized molecule has the expected atomic composition.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.[20][21] While obtaining suitable crystals can be a bottleneck, the structural detail it provides is unparalleled and is often required for publication in high-impact journals.

Characterization_Workflow Analytical Characterization Workflow start Purified Synthetic Product ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr xray X-ray Crystallography (if crystalline) start->xray optional data_ms Molecular Formula Confirmation ms->data_ms data_nmr Structural Connectivity & Purity Assessment nmr->data_nmr data_xray 3D Structure & Absolute Stereochemistry xray->data_xray final Confirmed Structure & Purity >95% data_ms->final Data Integration data_nmr->final Data Integration data_xray->final Data Integration

Fig 3. Integrated workflow for definitive compound characterization.

Case Study: From Synthesis to a Cytotoxic Hit

To illustrate the integrated workflow, consider a hypothetical case study where a small library of N-aryl-2,5-dimethylpyrroles is synthesized via the Paal-Knorr reaction.

  • Synthesis: Hexane-2,5-dione is reacted with a series of substituted anilines (aniline, 4-fluoroaniline, 4-chloroaniline, 4-methoxyaniline) to produce four novel pyrrole analogs (PYR-01 to PYR-04).

  • Characterization: All four compounds are purified by column chromatography and characterized by HRMS and ¹H/¹³C NMR, confirming their structures and >95% purity.

  • Screening: The compounds are screened against a panel of three cancer cell lines (MCF-7, A549, HCT116) using the MTT assay. Doxorubicin is used as a positive control.

Table 1: Cytotoxicity Data (IC₅₀ in µM) for Pyrrole Analogs

Compound IDN-Aryl SubstituentMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
PYR-01 Phenyl35.241.850.1
PYR-02 4-Fluorophenyl11.59.815.3
PYR-03 4-Chlorophenyl4.1 2.5 6.7
PYR-04 4-Methoxyphenyl28.933.145.6
Doxorubicin-0.80.51.1

Analysis and Next Steps: The data clearly indicate that halogen substitution on the N-aryl ring enhances cytotoxic activity, with the 4-chloro derivative (PYR-03 ) emerging as the most potent hit compound. The electron-donating methoxy group (PYR-04) and the unsubstituted phenyl ring (PYR-01) show significantly lower activity. Based on these results, PYR-03 would be selected for secondary screening to determine its mechanism of action (e.g., apoptosis induction) and target engagement.[5]

Conclusion and Future Perspectives

The discovery of novel pyrrole-based compounds remains a vibrant and highly productive area of medicinal chemistry. The classical synthetic routes, such as the Paal-Knorr and Hantzsch reactions, continue to be mainstays for library generation due to their reliability and versatility. When coupled with a logical, cascaded approach to biological screening and a rigorous, multi-technique strategy for structural characterization, the pathway from initial concept to a validated lead compound becomes a systematic and self-validating process.

Future efforts will likely focus on integrating green chemistry principles into synthetic routes, such as using water as a solvent or employing catalytic, solvent-free conditions.[22] Furthermore, the application of computational chemistry and machine learning for in silico screening and property prediction will undoubtedly accelerate the identification of pyrrole scaffolds with optimal drug-like properties, ensuring that this resourceful small molecule continues to be a source of key medicinal hetero-aromatics for years to come.[6]

References

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  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Grokipedia. [Link]

  • Yavari, I., et al. (2010). Synthesis of Highly Substituted Pyrroles via Nucleophilic Catalysis. Accounts of Chemical Research, 43(10), 1345-1355. [Link]

  • Montagnon, T., et al. (2012). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Organic & Biomolecular Chemistry, 10(46), 9115-9125. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with the N-arylation of pyrrole, followed by regioselective formylation. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data. By explaining the causality behind procedural choices, this guide ensures both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

Pyrrole-2-carbaldehydes are valuable intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] The target molecule, 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, incorporates a substituted aryl moiety that offers multiple points for further chemical diversification, making it a highly desirable scaffold in drug discovery programs.[3][4]

The synthesis is logically divided into two distinct, high-yielding transformations:

  • Step 1: Copper-Catalyzed N-Arylation (Ullmann Condensation): Synthesis of the intermediate, 1-(2-bromo-4-methylphenyl)-1H-pyrrole, via the coupling of pyrrole with a suitable aryl halide.

  • Step 2: Regioselective Formylation (Vilsmeier-Haack Reaction): Introduction of a formyl (-CHO) group at the C2 position of the N-arylated pyrrole ring.

This approach is selected for its reliability, scalability, and the well-documented nature of each core reaction type.

Logical Workflow of the Synthesis

G cluster_0 Starting Materials cluster_1 Step 1: N-Arylation cluster_2 Intermediate cluster_3 Step 2: Formylation cluster_4 Final Product Pyrrole Pyrrole Ullmann Ullmann Condensation (CuI, Ligand, Base) Pyrrole->Ullmann ArylHalide 2-Bromo-1-iodo-4-methylbenzene ArylHalide->Ullmann Intermediate 1-(2-bromo-4-methylphenyl)-1H-pyrrole Ullmann->Intermediate Purification Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate->Vilsmeier FinalProduct 1-(2-bromo-4-methylphenyl)- 1H-pyrrole-2-carbaldehyde Vilsmeier->FinalProduct Hydrolysis & Purification

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole

Mechanistic Principle: The Ullmann Condensation

The N-arylation of pyrrole is effectively achieved through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an N-H containing compound.[5] While classic Ullmann conditions required harsh temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.[6][7] A diamine ligand, for instance, coordinates to the copper(I) center, increasing its solubility and promoting the oxidative addition/reductive elimination cycle necessary for C-N bond formation.[7] The choice of a relatively non-coordinating solvent like dioxane and a suitable base such as potassium phosphate is critical for achieving high yields.

Starting Material: 2-Bromo-1-iodo-4-methylbenzene

For this protocol, we select 2-bromo-1-iodo-4-methylbenzene as the arylating agent. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in copper-catalyzed cross-coupling reactions, ensuring selective reaction at the desired position. This iodide can be readily prepared from commercially available 2-bromo-4-methylaniline via a standard Sandmeyer reaction.

Experimental Protocol

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dioxane is flammable and a suspected carcinogen.

  • Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI), potassium phosphate (K₃PO₄), and the aryl halide, 2-bromo-1-iodo-4-methylbenzene.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, pyrrole, and the N,N'-dimethylethylenediamine (DMEDA) ligand via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous ammonia (to remove residual copper) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 1-(2-bromo-4-methylphenyl)-1H-pyrrole.

Reagent and Parameter Table
Reagent/ParameterMolar Eq.QuantityM.W. ( g/mol )Notes
2-Bromo-1-iodo-4-methylbenzene1.0(Scale dependent)312.94Limiting reagent
Pyrrole1.267.09Freshly distilled recommended
Copper(I) Iodide (CuI)0.1190.45Catalyst
Potassium Phosphate (K₃PO₄)2.0212.27Base
N,N'-Dimethylethylenediamine0.288.15Ligand
Anhydrous 1,4-Dioxane-(To make 0.5 M)88.11Solvent
Reaction Temperature -110 °C-Reflux
Reaction Time -24 h-Monitor by TLC

Step 2: Synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Mechanistic Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings.[8] The reaction proceeds in two main stages. First, the Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9][10] In the second stage, the electron-rich C2 position of the N-substituted pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde.[11] The regioselectivity for the C2 position is a well-established precedent for N-substituted pyrroles due to the stabilization of the cationic intermediate.[12]

Mechanism of Vilsmeier-Haack Formylation

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF + POCl₃ Vilsmeier [ClCH=N⁺(CH₃)₂]Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier Reaction Pyrrole 1-Aryl-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate Attack on Vilsmeier Reagent Hydrolysis H₂O Workup Intermediate->Hydrolysis Product 2-Formyl-1-aryl-pyrrole Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Experimental Protocol

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a dry apparatus under an inert atmosphere in a fume hood. Use extreme caution when handling.

  • Vilsmeier Reagent Formation: In a three-necked, flame-dried round-bottom flask equipped with a dropping funnel and an argon inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath to 0 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the cooled, stirred DMF. Maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Re-cool the mixture to 0 °C. Add a solution of 1-(2-bromo-4-methylphenyl)-1H-pyrrole (from Step 1) in anhydrous DMF dropwise.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to 90 °C. Stir for 2-3 hours, monitoring the reaction by TLC.

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice bath. Very carefully and slowly, pour the mixture onto crushed ice containing sodium acetate. This step is highly exothermic and will generate HCl gas.

  • Neutralization and Extraction: Once the hydrolysis is complete, neutralize the solution by the careful addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, as a solid.

Reagent and Parameter Table
Reagent/ParameterMolar Eq.QuantityM.W. ( g/mol )Notes
1-(2-bromo-4-methylphenyl)-1H-pyrrole1.0(Scale dependent)250.12Limiting reagent
Anhydrous DMF-(Sufficient for 0.5 M solution)73.09Reagent and solvent
Phosphorus Oxychloride (POCl₃)1.2153.33Corrosive, handle with care
Sodium Acetate-(Excess for workup)82.03Buffer during hydrolysis
Reaction Temperature -90 °C-
Reaction Time -2-3 h-Monitor by TLC

Characterization of Final Product

The identity and purity of the synthesized 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.5 ppm), the pyrrole ring protons (~6.3-7.2 ppm), the aromatic protons of the phenyl ring (~7.2-7.8 ppm), and the methyl group singlet (~2.4 ppm).

  • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~180 ppm), as well as carbons of the pyrrole and phenyl rings.

  • Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, with the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ is indicative of the aldehyde carbonyl C=O stretch.

Conclusion

This application note details a reliable and well-precedented two-step synthesis for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. By employing a modern Ullmann N-arylation followed by a classic Vilsmeier-Haack formylation, this protocol provides a clear pathway to a valuable synthetic intermediate. The mechanistic discussions and detailed procedural steps are intended to empower researchers to successfully and safely execute this synthesis, facilitating further research in drug discovery and materials science.

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  • ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available from: [Link]

  • ResearchGate. (2014, August 7). Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Available from: [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview and detailed experimental protocols for the Vilsmeier-Haac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed experimental protocols for the Vilsmeier-Haack reaction on N-arylpyrroles. The content is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in synthesizing 2-formyl-N-arylpyrroles, which are valuable intermediates in medicinal chemistry and materials science.

The Strategic Importance of the Vilsmeier-Haack Reaction on N-Arylpyrroles

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Its application to N-arylpyrroles provides a direct and efficient route to 1-aryl-1H-pyrrole-2-carbaldehydes. These compounds are key building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2][3] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then reacts with the electron-rich pyrrole ring.[3][4]

The N-aryl substituent on the pyrrole ring significantly influences the electronic properties and reactivity of the heterocyclic core. Understanding this interplay is crucial for optimizing reaction conditions and achieving desired outcomes. This guide will delve into the nuances of this reaction, providing a robust framework for its successful implementation.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism:

  • Formation of the Vilsmeier Reagent: In the initial step, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[3]

  • Electrophilic Aromatic Substitution: The electron-rich N-arylpyrrole then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.[3][5]

The regioselectivity of the formylation on the pyrrole ring is a critical consideration. For 1-substituted pyrroles, the reaction predominantly occurs at the C2 position due to the higher electron density at this position, which is a consequence of the nitrogen atom's electron-donating effect.[3] The N-aryl group can further influence this selectivity through both steric and electronic effects. Generally, the formylation of N-arylpyrroles is highly regioselective for the C2 position. However, with a large excess of the Vilsmeier reagent and forcing conditions, diformylation at the C2 and C5 positions can be achieved.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reaction at 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture N_Arylpyrrole N-Arylpyrrole N_Arylpyrrole->Reaction_Mixture Iminium_Salt Iminium Salt Intermediate Reaction_Mixture->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Final_Product 2-Formyl-N-arylpyrrole Purification->Final_Product

Caption: A streamlined workflow of the Vilsmeier-Haack reaction on N-arylpyrroles.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrrole-2-carbaldehyde

This protocol provides a representative procedure for the Vilsmeier-Haack formylation of N-phenylpyrrole.

Materials and Reagents
  • N-Phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • The reaction is exothermic and should be cooled with an ice bath during the addition of POCl₃ and the N-arylpyrrole solution.

Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent is typically a colorless to pale yellow solid or viscous oil.

  • Formylation Reaction:

    • In a separate flame-dried round-bottom flask, dissolve N-phenylpyrrole (1 equivalent) in anhydrous DCM.

    • Slowly add the solution of N-phenylpyrrole to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction progress can be monitored by observing the formation of a new, more polar spot corresponding to the aldehyde product.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the mixture is basic (pH > 8). This step should be performed with caution as it is highly exothermic and involves the evolution of gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid or a viscous oil.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent can be adjusted based on the TLC analysis.

    • Alternatively, if the product is a solid, it can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.

Impact of Substituents on the N-Aryl Ring

The electronic nature of the substituents on the N-aryl ring can significantly impact the reaction rate and yield.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring increase the electron density of the pyrrole nucleus, making it more nucleophilic and thus accelerating the reaction.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density of the pyrrole ring, making it less reactive towards the Vilsmeier reagent. In such cases, longer reaction times, higher temperatures, or a larger excess of the Vilsmeier reagent may be required to achieve a good yield.

N-Arylpyrrole SubstituentReaction ConditionsProductYield (%)Reference
HPOCl₃/DMF, DCM, 0 °C to rt, 3h1-Phenyl-1H-pyrrole-2-carbaldehyde~85[General Procedure]
4-OCH₃POCl₃/DMF, DCM, 0 °C to rt, 2h1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde>90[General Trend]
4-CH₃POCl₃/DMF, DCM, 0 °C to rt, 2.5h1-(p-tolyl)-1H-pyrrole-2-carbaldehyde~88[General Trend]
4-ClPOCl₃/DMF, DCM, rt, 4h1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde~75[General Trend]
4-NO₂POCl₃/DMF, DCM, reflux, 8h1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde~50-60[General Trend]

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Low or no product formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents. Use freshly distilled POCl₃.
Deactivated N-arylpyrrole substrate.Increase the reaction temperature, prolong the reaction time, or use a larger excess of the Vilsmeier reagent.
Formation of multiple products Diformylation or formylation at other positions.Use a stoichiometric amount of the Vilsmeier reagent and maintain a lower reaction temperature.
Difficult work-up Incomplete hydrolysis of the iminium salt.Ensure the reaction mixture is made sufficiently basic during the quench and stir for an adequate amount of time.
Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion.
Product decomposition The product may be sensitive to acid or base.Perform the work-up at low temperatures and minimize the time the product is in contact with acidic or basic solutions.

Characterization of 2-Formyl-N-Arylpyrroles

The synthesized 1-aryl-1H-pyrrole-2-carbaldehydes can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.0 ppm).

    • The pyrrole ring protons appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm).

    • The protons of the N-aryl group will also be present in the aromatic region.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region (δ 180-190 ppm).

    • The carbons of the pyrrole and N-aryl rings will appear in the aromatic region (δ 110-150 ppm).

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is observed in the region of 1660-1690 cm⁻¹. Conjugation with the pyrrole ring lowers the frequency compared to a simple aliphatic aldehyde.[6][7][8]

    • C-H stretching of the aldehyde proton may be observed around 2820 and 2720 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the mass of the product will be observed.

Mechanism of Vilsmeier-Haack Formylation on N-Arylpyrrole

Vilsmeier_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier Sigma_Complex Sigma Complex (Intermediate) Pyrrole N-Arylpyrrole Pyrrole->Sigma_Complex 2. Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt 3. Deprotonation Product 2-Formyl-N-arylpyrrole Iminium_Salt->Product 4. Hydrolysis H2O H₂O H2O->Product

Caption: Key steps in the Vilsmeier-Haack formylation of an N-arylpyrrole.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of 2-formyl-N-arylpyrroles. By understanding the reaction mechanism, the influence of substituents, and potential challenges, researchers can effectively utilize this reaction to generate a diverse range of valuable chemical intermediates. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this important transformation in both academic and industrial research settings.

References

  • Jadhav, V. D., & Rajput, A. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1245-1261.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). DOI:10.1039/D3RA04309F
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Clifford, A. A., & Jones, G. (1971). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1490-1494.
  • YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • Patents Google. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • YouTube. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • PubMed. (n.d.). A novel synthesis of arylpyrrolo[1,2-a]pyrazinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Study of 1-Aryl-1 H -4,5-dihydroimidazoles. Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • IR: carbonyl compounds. (n.d.). Retrieved from [Link]

  • PubMed. (2015, May 1). One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles With Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Analytical Protocols for the Characterization of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Introduction 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in synthetic chemistry and drug discovery. The unique structural combination of a brominated a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in synthetic chemistry and drug discovery. The unique structural combination of a brominated aromatic ring, a pyrrole core, and an aldehyde functional group presents both opportunities for diverse chemical transformations and challenges for analytical characterization. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, and the specific substituents on this molecule suggest its potential as an intermediate in the synthesis of novel therapeutic agents.[1] Accurate and robust analytical methods are therefore crucial for ensuring purity, confirming identity, and quantifying this compound in various matrices.

This application note provides a comprehensive guide to the analytical methods for the qualitative and quantitative analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established analytical principles for aromatic, halogenated, and aldehydic compounds.

Physicochemical Properties (Predicted)

A preliminary understanding of the compound's properties is essential for method development.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₀BrNOBased on chemical structure
Molecular Weight 264.12 g/mol Based on chemical structure
Appearance Likely a solid at room temperatureAromatic compounds of this size are typically solids
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO, chloroform), sparingly soluble in waterPresence of aromatic rings and a polar aldehyde group
UV Chromophore YesConjugated system of the pyrrole and phenyl rings

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the primary method for assessing the purity and quantifying 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Due to the presence of aromatic rings, UV detection is highly effective. For trace-level quantification, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV absorbance.[2][3][4]

Protocol for Purity Assessment (Direct UV Detection)

This protocol is suitable for routine purity checks of synthesized material.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 50-100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v) or Gradient: See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Gradient Elution Profile (for complex mixtures):

Time (min)% Acetonitrile% Water
04060
159010
209010
214060
254060
  • Data Analysis:

    • Integrate the peak corresponding to the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent dilute Dilute to ~100 µg/mL dissolve->dilute inject Inject into GC dilute->inject separate Capillary Column Separation inject->separate ionize EI Ionization separate->ionize detect Mass Analyzer Detection ionize->detect tic Analyze TIC detect->tic ms Interpret Mass Spectrum tic->ms library Compare to Library (optional) ms->library

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Workup &amp; Purification of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for the workup, isolation, and purification of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. It is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the workup, isolation, and purification of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. It is designed for researchers and process chemists to navigate common challenges and troubleshoot issues encountered post-synthesis, ensuring high purity and yield.

The synthesis of this target molecule typically proceeds via two key transformations: N-arylation of a pyrrole precursor, often through an Ullmann-type coupling, and C2-formylation via the Vilsmeier-Haack reaction.[1][2] The workup procedure must therefore address the removal of reagents and byproducts from both reaction types, including copper catalysts, phosphorus-based residues, and unreacted starting materials.

Section 1: Standard Workup & Purification Protocol

This section outlines the recommended step-by-step procedure for isolating the target compound after a Vilsmeier-Haack formylation, which is a common final step.

Protocol 1: Step-by-Step Workup and Isolation
  • Reaction Quench (Critical Step):

    • Prepare a beaker with a vigorously stirring mixture of crushed ice and water (approx. 10 volumes relative to the reaction solvent volume).

    • Slowly and carefully pour the completed reaction mixture (typically in DMF or an chlorinated solvent) onto the ice. This step is highly exothermic due to the hydrolysis of the intermediate iminium salt and residual Vilsmeier reagent (e.g., from POCl₃ and DMF).[3][4]

    • Causality: Rapid cooling prevents potential side reactions and degradation of the product at elevated temperatures.

  • Hydrolysis and Neutralization:

    • Allow the mixture to stir until all the ice has melted and the mixture has reached room temperature.

    • Carefully add a 50% aqueous sodium hydroxide (NaOH) solution dropwise to neutralize the acidic mixture. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 8-9.[5] The product may precipitate as a solid or remain as an oil.

    • Causality: Basification ensures the complete hydrolysis of the iminium salt to the aldehyde and neutralizes acidic byproducts (e.g., phosphoric acid), rendering them water-soluble for easier removal.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Expertise Note: Ethyl acetate is often preferred due to its lower tendency to form emulsions compared to DCM with complex aqueous mixtures.

  • Organic Phase Washing:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Deionized Water (2x): To remove the bulk of water-soluble impurities like DMF and inorganic salts.

      • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (1x): To remove any final traces of acid.[6]

      • Brine (Saturated Aqueous NaCl) (1x): To break up any minor emulsions and begin the drying process.

    • Causality: Each wash is designed to remove a specific class of impurities, progressively cleaning the product solution before isolation.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and wash it with a small amount of the extraction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

Workflow Visualization

Workup_Procedure cluster_reaction Reaction Vessel cluster_workup Workup Funnel cluster_isolation Isolation Flask cluster_purification Purification Reaction Vilsmeier Reaction Mixture Quench 1. Quench on Ice/Water Reaction->Quench Slow Addition Neutralize 2. Neutralize (pH 8-9) with aq. NaOH Quench->Neutralize Extract 3. Extract with EtOAc (3x) Neutralize->Extract Wash_H2O 4a. Wash with Water Extract->Wash_H2O Organic Layer Wash_Bicarb 4b. Wash with aq. NaHCO3 Wash_H2O->Wash_Bicarb Wash_Brine 4c. Wash with Brine Wash_Bicarb->Wash_Brine Dry 5. Dry (Na2SO4) & Filter Wash_Brine->Dry Concentrate 6. Concentrate in Vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify 7. Purify via Chromatography or Recrystallization Crude_Product->Purify Pure_Product Pure Product Purify->Pure_Product Troubleshooting Problem Observed Problem LowYield Low or No Yield Problem->LowYield Impure Impure Product (Multiple Spots on TLC) Problem->Impure Decomp Product Decomposition (Darkening Color) Problem->Decomp Cause_Quench Cause: Incomplete Hydrolysis (pH too low) LowYield->Cause_Quench Check pH Cause_Extract Cause: Emulsion Formation LowYield->Cause_Extract Check Interface Cause_Chrom Cause: Poor Separation Impure->Cause_Chrom Check TLC Cause_Impurity Cause: Unreacted Starting Material Impure->Cause_Impurity Check NMR/MS Cause_Storage Cause: Air/Light Sensitivity Decomp->Cause_Storage Sol_Quench Solution: Re-adjust pH to 8-9 and re-extract Cause_Quench->Sol_Quench Sol_Extract Solution: Add brine or filter through Celite Cause_Extract->Sol_Extract Sol_Chrom Solution: Optimize TLC (Rf ~0.3), use shallow gradient Cause_Chrom->Sol_Chrom Sol_Impurity Solution: Recrystallize or re-purify via chromatography Cause_Impurity->Sol_Impurity Sol_Storage Solution: Store under N2/Ar, refrigerated, dark Cause_Storage->Sol_Storage

Sources

Optimization

Technical Support Center: Column Chromatography of Polar Aromatic Aldehydes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of polar aromatic aldehydes via column chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of polar aromatic aldehydes via column chromatography. This class of compounds is notoriously difficult to handle due to a combination of high polarity and the inherent reactivity of the aldehyde functional group. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separations.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions and challenges that form the basis of a successful separation strategy for polar aromatic aldehydes.

Q1: Why are polar aromatic aldehydes so challenging to purify by column chromatography?

A: The difficulty arises from two primary molecular features:

  • High Polarity: The aromatic ring, coupled with the polar carbonyl group and often other polar substituents (e.g., hydroxyl, methoxy groups), leads to very strong interactions with polar stationary phases like silica gel.[1] This can result in poor mobility (low Rf values), requiring highly polar mobile phases that may reduce separation selectivity.

  • Reactivity of the Aldehyde: The aldehyde group is susceptible to several on-column reactions, especially when using standard silica gel, which is inherently acidic.[2] These reactions include:

    • Acetal/Hemiacetal Formation: If alcohols are used as a polar component in the mobile phase, the acidic silica can catalyze the formation of acetals or hemiacetals, leading to multiple spots on a TLC plate and complicating purification.[2]

    • Oxidation/Reduction: Aldehydes can be sensitive to oxidation to carboxylic acids or reduction to alcohols, which may be promoted by impurities or the stationary phase itself.[3]

    • Knoevenagel Condensation: Silica gel can act as a catalyst for condensation reactions, particularly if other reactive species are present.[4]

These factors often manifest as severe peak tailing, low or no recovery of the desired compound, and the appearance of unexpected byproducts in the collected fractions.[5]

Q2: What is the best stationary phase for separating my polar aromatic aldehyde?

A: The choice of stationary phase is critical. While standard silica gel is the most common choice, modifications are often necessary.

Stationary PhaseKey Characteristics & Best Use CasesCausality Behind the Choice
Standard Silica Gel (60 Å, 230-400 mesh) Most common, versatile, and cost-effective. Best for moderately polar, non-acid-sensitive aldehydes.The hydroxyl groups (silanols) on the silica surface are acidic and provide strong hydrogen bonding sites for polar analytes, enabling separation based on polarity.[6]
Deactivated (Neutralized) Silica Gel Essential for acid-sensitive aldehydes. Prevents on-column reactions like acetal formation or degradation.[2][7]The acidic silanol groups are "capped" or neutralized by adding a base (like triethylamine) or water, reducing their reactivity and mitigating unwanted side reactions.[2][7][8]
Alumina (Neutral or Basic) A good alternative to silica for compounds that are particularly sensitive to acidic conditions.[2]Alumina has a different surface chemistry than silica. Neutral or basic alumina can prevent acid-catalyzed degradation that might occur even on deactivated silica.
Reversed-Phase Silica (C8 or C18) Used with polar mobile phases (e.g., water/methanol). Separates based on hydrophobicity. Best for aldehydes that are highly water-soluble.The stationary phase is non-polar, and the mobile phase is polar.[1] Polar compounds have less affinity for the stationary phase and elute faster, reversing the typical elution order.[1][9]

Expert Insight: For most polar aromatic aldehydes, deactivated silica gel is the recommended starting point. It balances the excellent separating power of silica with the need to protect the sensitive aldehyde functional group.

Q3: How do I select and optimize the mobile phase (eluent)?

A: Mobile phase selection is a process of balancing solvent strength (polarity) and selectivity. The goal is to find a solvent system that provides an Rf value of ~0.2-0.35 for your target aldehyde on a TLC plate, with clear separation from impurities.

  • Start Simple: A mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane) is a standard starting point for normal-phase chromatography.[5][10]

  • Adjust Polarity:

    • If Rf is too low (stuck at the baseline), increase the proportion of the polar solvent.[11]

    • If Rf is too high (runs with the solvent front), decrease the proportion of the polar solvent.[11]

  • Change Selectivity: If increasing polarity doesn't resolve your compound from an impurity, changing one of the solvents can alter the separation selectivity. For example, switching from Ethyl Acetate to Diethyl Ether or a Hexane/Toluene mixture can change the specific interactions and improve separation.[2][12]

  • Avoid Reactive Solvents: Be cautious when using methanol or ethanol with standard silica gel, as acid-catalyzed acetal formation can occur.[2] If a highly polar solvent is needed, it is best used with a deactivated stationary phase.

Common Solvent Systems (Increasing Polarity)Notes & Considerations
Hexane / TolueneGood for aromatic compounds, can improve separation where hexane fails.[12]
Hexane / Diethyl EtherEther is a moderately polar solvent.
Hexane / Ethyl AcetateA very common and versatile system for moderately polar compounds.[10]
Dichloromethane / Ethyl AcetateA more polar system. DCM can improve solubility for some compounds.
Dichloromethane / MethanolA strong, polar system. Best used with deactivated silica to prevent reactions.[12]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to directly address the most common issues encountered during the chromatography of polar aromatic aldehydes.

Problem: Severe Peak Tailing / Streaking

Q: My aromatic aldehyde is streaking down the column, resulting in broad, impure fractions. What is causing this and how can I fix it?

A: Peak tailing for polar aldehydes is almost always caused by strong, non-ideal interactions with the stationary phase, particularly the acidic silanol groups on silica gel.[13][14][15] This leads to a portion of the analyte being held back too strongly, smearing it across many fractions.

Causality Diagram: Analyte Interaction with Silica Surface

G cluster_0 Standard Silica (Acidic) cluster_1 Deactivated Silica (Neutralized) S1 Si-OH (Acidic Site) Result1 Result: Peak Tailing S1->Result1 Aldehyde1 Polar Aldehyde (R-CHO) Aldehyde1->S1 Strong, non-linear H-bonding S2 Si-O⁻---Et₃NH⁺ (Neutralized Site) Result2 Result: Symmetrical Peak S2->Result2 Aldehyde2 Polar Aldehyde (R-CHO) Aldehyde2->S2 Normal, linear interaction G Start Problem: Low / No Recovery CheckStability Is the aldehyde stable to silica? (Run 2D TLC test) Start->CheckStability Decomposition Compound is Decomposing CheckStability->Decomposition No (spot degrades) Binding Irreversible Binding CheckStability->Binding Yes (spot is stable) Sol1 Solution: Use Deactivated Silica or Alumina Decomposition->Sol1 Sol2 Solution: Increase eluent polarity drastically (e.g., add 5-10% MeOH) Binding->Sol2 Sol3 Solution: Consider Reversed-Phase Chromatography Binding->Sol3

Caption: A workflow for diagnosing the cause of low compound recovery.

Solutions:

  • Test for Stability: Before running a large-scale column, test your compound's stability. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading on the silica. [5]2. Switch to a Milder Stationary Phase: If decomposition is confirmed, immediately switch to deactivated silica or neutral alumina. [2][5]These are much less likely to catalyze degradation reactions.

  • Drastically Increase Eluent Polarity: If the compound is stable but simply not moving, it may be too polar for your current system. Don't be afraid to create a steep gradient, moving to highly polar systems like 10-20% Methanol in Dichloromethane. [11][12]4. Consider Dry Loading: If your aldehyde has poor solubility in the initial mobile phase, it can precipitate at the top of the column, effectively making it impossible to elute. [11]Dry loading (adsorbing the crude material onto a small amount of silica before adding it to the column) ensures the compound is finely distributed and interacts properly with the mobile phase. [16]

Section 3: Key Experimental Protocols

Protocol 1: Preparation and Packing of Deactivated Silica Gel

This protocol describes how to neutralize silica gel to make it suitable for acid-sensitive compounds.

Materials:

  • Standard silica gel (230-400 mesh)

  • Selected eluent (e.g., 95:5 Hexane:Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column with stopcock

  • Sand

Procedure:

  • Prepare the Eluent: Prepare your chosen mobile phase. Add triethylamine to constitute 1% of the total volume (e.g., 10 mL of TEA for 990 mL of solvent). This is your "deactivating eluent".

  • Prepare the Slurry: In a beaker, measure the required amount of dry silica gel. Add the deactivating eluent to create a moderately thin slurry that can be easily poured. Stir gently to release trapped air bubbles.

  • Pack the Column:

    • Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm). [17] * Pour the silica slurry into the column in a single, continuous motion. Tap the sides of the column gently to encourage even packing and dislodge any remaining air bubbles. [17] * Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. A dry column will crack, ruining the separation. [1]4. Equilibrate the Column: Wash the packed silica gel by passing 2-3 column volumes of the deactivating eluent through it. This ensures all acidic sites are thoroughly neutralized. You can then switch to your regular mobile phase (with or without TEA, depending on your TLC analysis).

  • Load the Sample: Once the column is packed and equilibrated, you can proceed with loading your sample (either via the wet or dry loading method).

References

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International, 31(11). Retrieved from [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved from [Link]

  • Hardinger, S. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. Retrieved from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved from [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Acetic Acid Promoted Reductions of Aldehydes and Ketones by an N-Heterocyclic Carbene Borane. Organic Letters, 14(17), 4540-3. Retrieved from [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent. Retrieved from [Link]

  • How To Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone. Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Nawawi, M. R., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 27(15), 4964. Retrieved from [Link]

  • Anary-Abbasinejad, M., et al. (2007). Reaction between ortho-Hydroxy Aromatic Aldehydes and Dialkyl Acetylenedicarboxylates in the Presence of Silica Gel in Solvent-Free Conditions. Journal of Chemical Research, 2007(8), 462-464. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Fache, M., Boutevin, B., & Caillol, S. (2025, August 5). Extraction, purification, and applications of vanillin: A review of recent advances and challenges. e-Polymers, 16(4). Retrieved from [Link]

  • Pátek, M., & Smrčinová, J. (1998). Silica gel-catalyzed Knoevenagel condensation of peptidyl cyanomethyl ketones with aromatic aldehydes and ketones. The Journal of Organic Chemistry, 63(20), 7072–7081. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). Restek Corporation. Retrieved from [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. (n.d.). LCGC International. Retrieved from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • Stationary phases for gas chromatography. (2003). Google Patents.
  • Shuai, L., et al. (2020). Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange. Green Chemistry, 22(10), 3144-3154. Retrieved from [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]

  • Methods for Determining Aldehydes in Air. (n.d.). Retrieved from [Link]

  • Le, T. N., et al. (2022). Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH. ACS Sustainable Chemistry & Engineering, 10(15), 4927–4936. Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit. Retrieved from [Link]

  • Harvey, D. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

IR spectrum of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

An In-Depth Guide to the Infrared Spectrum of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Analysis for Synthetic Chemists This guide provides a comprehensive analysis of the infrared (IR) spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectrum of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Analysis for Synthetic Chemists

This guide provides a comprehensive analysis of the infrared (IR) spectrum of the novel synthetic intermediate, 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. In the absence of a published spectrum for this specific molecule, we will leverage established principles of vibrational spectroscopy to predict its characteristic absorption bands. This theoretical analysis will be contextualized through a direct comparison with the known spectra of structurally related compounds: Benzaldehyde and Pyrrole-2-carbaldehyde.

The objective is to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and verify the synthesis of this and similar complex heterocyclic aldehydes. Our approach is grounded in explaining the causal relationships between molecular structure and spectral features, ensuring a trustworthy and authoritative resource for your laboratory work.

Section 1: Molecular Structure and Predicted Vibrational Modes

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] Specific functional groups absorb IR radiation at characteristic frequencies, making it an indispensable tool for structural elucidation in organic synthesis. The structure of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is multifaceted, containing a pyrrole ring, an aldehyde group, and a substituted aromatic phenyl ring.

Caption: Molecular structure of the target compound.

Based on its constituent parts, we can predict the key absorption bands. The intensity of an absorption band is related to the polarity of the bond; more polar bonds typically produce stronger absorptions.[2][3]

Carbonyl (C=O) Stretching Vibration

The aldehyde C=O stretch is one of the most prominent and easily identifiable peaks in an IR spectrum.[1] For aromatic aldehydes, this sharp, strong absorption typically appears in the range of 1710-1685 cm⁻¹.[4] The conjugation of the carbonyl group with the π-system of the pyrrole ring lowers the vibrational frequency compared to saturated aldehydes (which appear at 1740-1720 cm⁻¹).[4][5] We predict a strong, sharp peak around 1690 cm⁻¹ .

C-H Stretching Vibrations

The spectrum can be divided into C-H stretches from different parts of the molecule:

  • Aromatic C-H Stretch (Phenyl and Pyrrole Rings): The stretching of C-H bonds where the carbon is sp²-hybridized occurs at frequencies just above 3000 cm⁻¹. We anticipate several weak to medium bands in the 3100-3000 cm⁻¹ region.[6]

  • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretch of the formyl group. This typically manifests as two weak but distinct peaks, often called a "Fermi doublet," in the regions of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[5] Their presence is a strong indicator of an aldehyde functional group, helping to distinguish it from a ketone.[5]

  • Aliphatic C-H Stretch (Methyl Group): The C-H bonds of the methyl group on the phenyl ring will exhibit stretching vibrations just below 3000 cm⁻¹, likely in the 2980-2870 cm⁻¹ range.

Aromatic and Pyrrole Ring Vibrations
  • C=C Stretching: The stretching vibrations within the phenyl and pyrrole rings will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.[6] These peaks confirm the presence of the aromatic systems.

  • C-N Stretching: The stretching of the C-N bonds within the pyrrole ring and the bond connecting the ring to the phenyl group will appear in the fingerprint region, typically between 1350-1250 cm⁻¹ .

Fingerprint Region (below 1500 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule as a whole, including bending vibrations and skeletal vibrations.[2]

  • C-H Bending: Out-of-plane (oop) bending vibrations for the substituted phenyl ring are expected in the 900-675 cm⁻¹ range. The specific pattern can sometimes help deduce the substitution pattern on the aromatic ring.[6]

  • C-Br Stretching: The carbon-bromine bond stretch is expected to appear at low wavenumbers, typically in the 680-515 cm⁻¹ range. This peak may be weak and fall within a crowded region of the spectrum.

Table 1: Predicted IR Absorption Bands for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3100-3000Aromatic C-H (Phenyl & Pyrrole)StretchMedium to Weak
2980-2870Aliphatic C-H (Methyl)StretchMedium to Weak
2860-2800Aldehydic C-HStretch (Fermi Doublet)Weak
2760-2700Aldehydic C-HStretch (Fermi Doublet)Weak
~1690C=O (Aromatic Aldehyde)StretchStrong, Sharp
1600-1450C=C (Aromatic Rings)StretchMedium to Weak
1350-1250C-N (Pyrrole & Aryl-N)StretchMedium
900-675C-H (Aromatic)Out-of-plane BendMedium to Strong
680-515C-BrStretchMedium to Weak

Section 2: Comparative Spectral Analysis

To validate our predictions, we will compare the expected spectrum of our target molecule with the known spectral features of simpler, constituent structures: Benzaldehyde and Pyrrole-2-carbaldehyde. This comparison highlights how the addition of substituents modifies the IR spectrum.

  • Benzaldehyde: As a simple aromatic aldehyde, its spectrum is dominated by a strong C=O stretch around 1705 cm⁻¹, aromatic C=C stretches, and the characteristic aldehydic C-H doublet.[5]

  • Pyrrole-2-carbaldehyde: This molecule introduces the heterocyclic pyrrole ring. Crucially, it possesses an N-H bond, which gives rise to a broad absorption band in the 3300-3600 cm⁻¹ region.[3] Its C=O stretch is also conjugated with the pyrrole ring. An IR spectrum for this compound is available for reference.[7]

Table 2: Comparison of Key IR Absorptions
Functional GroupBenzaldehydePyrrole-2-carbaldehyde1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (Predicted)Rationale for Change
N-H Stretch Absent~3400 cm⁻¹ (Broad)Absent The pyrrole nitrogen is substituted with the phenyl group, eliminating the N-H bond.
Aromatic C-H Stretch ~3060 cm⁻¹~3100 cm⁻¹~3100-3000 cm⁻¹ Presence of both phenyl and pyrrole rings.
Aldehydic C-H Stretch ~2820, 2740 cm⁻¹~2800, 2720 cm⁻¹~2830, 2730 cm⁻¹ A consistent feature of the aldehyde group.
C=O Stretch ~1705 cm⁻¹~1665 cm⁻¹~1690 cm⁻¹ The electronic effect of the N-aryl group slightly modifies the conjugation compared to the N-H parent.
C=C Ring Stretches ~1600, 1585, 1450 cm⁻¹~1550, 1470 cm⁻¹**Multiple peaks (1600-1450 cm⁻¹) **A more complex pattern is expected due to the presence of two different aromatic rings.
C-Br Stretch AbsentAbsent~680-515 cm⁻¹ Unique feature introduced by the bromo-substituent on the phenyl ring.

This comparative analysis demonstrates a key principle of spectral interpretation: the final spectrum is a superposition of the features of its constituent parts, modified by their electronic and steric interactions. The most telling difference for confirming the synthesis of our target molecule over an intermediate like Pyrrole-2-carbaldehyde would be the complete absence of the N-H stretch and the appearance of new bands corresponding to the substituted phenyl ring.

Section 3: Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the collection of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following details a robust methodology using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples.

Causality in Experimental Design

The choice of ATR-FTIR is deliberate. It requires minimal sample preparation, avoids the need for KBr pellets, and provides excellent sample-to-sample reproducibility. The protocol is designed to be self-validating by incorporating a background scan before each sample measurement, which computationally subtracts the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan serves as the reference (100% Transmittance). It is critical to run a new background for each session or if ambient conditions change.

  • Sample Application: Place a small amount (a few milligrams) of the solid 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is crucial for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal meticulously as described in Step 2 to prevent cross-contamination.

Start Start: Instrument Warm-up Clean_Crystal1 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal1 Background_Scan 2. Acquire Background Spectrum (Reference Scan) Clean_Crystal1->Background_Scan Apply_Sample 3. Apply Solid Sample to Crystal Center Background_Scan->Apply_Sample Apply_Pressure 4. Engage Pressure Clamp (Ensure Good Contact) Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Apply_Pressure->Acquire_Spectrum Process_Data 6. Software Generates Spectrum (Sample / Background) Acquire_Spectrum->Process_Data Clean_Crystal2 7. Clean ATR Crystal (Prevent Contamination) Process_Data->Clean_Crystal2 End End: Spectrum Ready for Analysis Clean_Crystal2->End

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is predicted to be rich in information, providing clear signatures for its key functional groups. The most definitive features for successful synthesis are the strong, sharp carbonyl absorption around 1690 cm⁻¹, the characteristic weak aldehydic C-H stretches between 2700-2900 cm⁻¹, and, most critically, the absence of an N-H stretch, which distinguishes it from its pyrrole-2-carbaldehyde precursor. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently utilize IR spectroscopy to verify the structure and purity of this valuable synthetic building block.

References

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Semantic Scholar. The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. [Link]

  • ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. [Link]

  • ResearchGate. ATR-FTIR spectra of pure pyrrole before polymerization. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • NIST. Pyrrole - Infrared Spectrum. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • ResearchGate. (2014). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

  • Global Scientific Journal. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIP. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • American Chemical Society. (2021). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. [Link]

  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • ResearchGate. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

  • SpectraBase. Pyrrole-2-carboxaldehyde, 4-(m-fluorophenyl)-3-thiosemicarbazone - Optional[FTIR] - Spectrum. [Link]

  • NIH. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Pyrrole Carbaldehydes

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of substituted pyrrole carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals, offering a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of substituted pyrrole carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of how chemical modifications to the pyrrole carbaldehyde scaffold influence its biological activity. We will delve into the nuances of substituent effects, supported by experimental data, and provide detailed protocols for synthesis and evaluation, empowering you to navigate the chemical space of this versatile pharmacophore.

Introduction: The Pyrrole Carbaldehyde Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone in the architecture of numerous natural products and synthetic therapeutic agents.[1] When functionalized with a carbaldehyde group, this scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The reactivity of the aldehyde and the electronic nature of the pyrrole ring, which can be finely tuned by substituents, make pyrrole carbaldehydes a fertile ground for medicinal chemistry exploration.

The core of SAR studies for this class of compounds lies in understanding how the position, size, and electronic properties (electron-donating or electron-withdrawing) of substituents on the pyrrole ring and the nitrogen atom impact interactions with biological targets. This guide will dissect these relationships, providing a logical framework for designing novel and potent therapeutic agents.

The Influence of Substituents on Biological Activity: A Comparative Analysis

The biological activity of substituted pyrrole carbaldehydes is exquisitely sensitive to the nature and position of substituents. Let's examine the key trends observed across different therapeutic areas.

Antimicrobial Activity

The search for novel antimicrobial agents is a pressing global health challenge. Substituted pyrrole carbaldehydes have emerged as a promising class of compounds in this arena.[1] A critical determinant of antibacterial activity appears to be the presence and nature of substituents on the pyrrole ring.

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The introduction of halogen atoms, particularly at the C4 position of the pyrrole ring, has been shown to be strongly correlated with antibacterial activity.[4] This is likely due to the ability of halogens to modulate the electronic distribution of the ring and enhance interactions with bacterial targets.

  • N-Substitution: The substituent on the pyrrole nitrogen (N1) also plays a crucial role. While N-unsubstituted pyrrole-2-carbaldehydes are common in nature, synthetic modifications at this position can significantly impact activity.[5] For instance, the introduction of long, unsaturated alkyl chains has been shown to favor antibacterial activity.[4]

  • The Carbaldehyde Group: The aldehyde functionality is a key pharmacophoric feature, likely involved in covalent interactions with biological nucleophiles within the target organism.

Comparative Data on Antimicrobial Activity:

Compound/SubstituentPosition of SubstituentTarget OrganismActivity (e.g., MIC)Reference
4-Chloro-pyrrole-2-carbaldehydeC4Staphylococcus aureusSignificant[4]
4-Bromo-pyrrole-2-carbaldehydeC4Staphylococcus aureusSignificant[4]
Pyrrole-2-carbaldehydeUnsubstitutedStaphylococcus aureusLess Active[4]
N-alkenyl-pyrrole-2-carbaldehydeN1Various BacteriaEnhanced Activity[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a priority. Certain substituted pyrrole carbaldehydes have demonstrated potent anti-inflammatory effects.

Key SAR Insights for Anti-inflammatory Activity:

  • N-Aryl Substitution: The presence of an aryl group at the N1 position can be a key determinant of anti-inflammatory activity. The nature and substitution pattern on this aryl ring can further modulate potency.

  • Substitution at C5: Modifications at the C5 position of the pyrrole ring have been shown to be critical. For example, a methoxymethyl group at C5 has been associated with significant macrophage activation, a key process in the inflammatory response.[5]

  • Butanoic Acid Side Chain: The presence of a butanoic acid moiety attached to the N1 position, particularly in conjunction with a hydroxymethyl or methoxymethyl group at C5, has been linked to significant anti-inflammatory and macrophage-activating properties.[5]

Comparative Data on Anti-inflammatory Activity:

CompoundKey SubstituentsBiological EffectIC50/ActivityReference
Morrole AN1-butanoic acid, C5-branched alkoxyMacrophage activationSignificant[5]
4-(2-formyl-5-hydroxymethylpyrrol-1-yl) butanoic acidN1-butanoic acid, C5-hydroxymethylMacrophage activationSignificant[5]
4-(2-formyl-5-methoxymethylpyrrol-1-yl) butanoic acidN1-butanoic acid, C5-methoxymethylMacrophage activationSignificant[5]
5-ethoxymethyl-pyrrolemarumineC5-ethoxymethylAnti-inflammatory (LPS-induced)8.6 ± 0.7 μM[5]
Anticancer Activity

The pyrrole scaffold is a common feature in a number of clinically used anticancer drugs.[3] Substituted pyrrole carbaldehydes have also been investigated for their potential as anticancer agents, with SAR studies revealing important structural requirements for cytotoxicity.

Key SAR Insights for Anticancer Activity:

  • N-Substitution: The nature of the substituent at the N1 position is critical for cytotoxic activity. A variety of N-substituents, including alkyl, aryl, and heterocyclic moieties, have been explored.

  • Substitution on the Pyrrole Ring: The presence of electron-withdrawing or electron-donating groups on the pyrrole ring can significantly influence anticancer activity. For instance, trifluoromethylated pyrroles have garnered interest for their potential biological activities.[1]

  • Overall Molecular Architecture: In some cases, complex structures incorporating the pyrrole carbaldehyde moiety, such as those with spiroketal systems, have shown interesting biological profiles.[6]

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted pyrrole carbaldehydes.

Synthesis of Substituted Pyrrole Carbaldehydes

A common and versatile method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[7][8] This reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise while maintaining the temperature below 10°C.[7] Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the starting pyrrole derivative in a suitable dry solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-2-carbaldehyde.

Alternative Synthetic Routes:

  • Multi-component Reactions: Efficient one-pot multi-component reactions have been developed for the synthesis of substituted pyrrole-3-carbaldehydes, offering a streamlined approach to diverse structures.[8]

  • Oxidative Annulation: A copper-catalyzed oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters provides a de novo synthesis of pyrrole-2-carbaldehydes.[9][10]

Biological Evaluation

The biological evaluation of substituted pyrrole carbaldehydes is crucial for determining their therapeutic potential. Standardized assays are employed to assess their antimicrobial, anti-inflammatory, and anticancer activities.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

  • Preparation of Bacterial Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole carbaldehydes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz provide a visual representation of the key SAR principles and experimental workflows.

SAR_Antimicrobial Pyrrole_Carbaldehyde Pyrrole Carbaldehyde Scaffold Substituents Substituents Pyrrole_Carbaldehyde->Substituents Modification Halogen Halogen (Cl, Br) at C4 Substituents->Halogen e.g. N_Alkenyl N-Alkenyl Chain Substituents->N_Alkenyl e.g. Biological_Activity Antimicrobial Activity Halogen->Biological_Activity Enhances N_Alkenyl->Biological_Activity Enhances

Caption: Key substituents influencing the antimicrobial activity of pyrrole carbaldehydes.

Synthesis_Workflow Start Starting Pyrrole Reaction Vilsmeier-Haack Reaction Start->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Pyrrole-2-Carbaldehyde Purification->Product

Caption: A simplified workflow for the synthesis of substituted pyrrole-2-carbaldehydes.

Conclusion and Future Directions

The structure-activity relationship of substituted pyrrole carbaldehydes is a rich and dynamic field of study. As this guide has demonstrated, the biological activity of this scaffold can be profoundly influenced by the strategic placement of various substituents. The insights and protocols provided herein are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on this privileged structure.

Future research in this area will likely focus on:

  • Exploring Novel Substituents: The introduction of more diverse and complex substituents will undoubtedly lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinical candidates.

  • Development of More Efficient Synthetic Methodologies: The continued development of green and efficient synthetic methods will be essential for the large-scale production of promising lead compounds.

By leveraging the principles of SAR and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the substituted pyrrole carbaldehyde scaffold.

References

  • Hashida, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2608. [Link]

  • Anderson, H. J., & Loader, C. E. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(31), 17353-17361. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Hashida, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC, 28(6), 2608. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. ACS Publications. [Link]

  • Various Authors. (2025). Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. ResearchGate. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Various Authors. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate. [Link]

  • Various Authors. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]

  • Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

  • Various Authors. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Various Authors. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

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Validation

A Comparative Guide to the Structural Confirmation of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of various analytical methodologies for the structural elucidation of the target molecule, 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, a substituted N-aryl pyrrole derivative of interest in medicinal chemistry. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.

Introduction

The synthesis of N-aryl pyrroles is a significant endeavor in organic chemistry, with applications ranging from materials science to pharmaceuticals. The target molecule, 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, combines a pyrrole-2-carbaldehyde core with a substituted aromatic ring, making it a potential scaffold for novel therapeutics. Its synthesis, likely achieved through cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination, necessitates rigorous structural verification to confirm the desired connectivity and rule out isomeric impurities. This guide will compare and contrast the utility of various spectroscopic and analytical techniques in achieving this confirmation.

Synthetic Strategy Overview

A plausible synthetic route to 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde involves the N-arylation of pyrrole-2-carbaldehyde with 1-bromo-2-iodo-4-methylbenzene or 2-bromo-4-methylaniline. Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[1] While effective, it often requires high reaction temperatures.

Buchwald-Hartwig Amination: A more modern palladium-catalyzed cross-coupling reaction, which often proceeds under milder conditions with a broader substrate scope.[2]

The choice between these methods depends on factors such as substrate availability, catalyst cost, and desired reaction conditions. Regardless of the chosen path, the final product requires thorough characterization to confirm its structure.

Core Analytical Techniques for Structural Confirmation

A multi-technique approach is essential for the unambiguous structural determination of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented by other spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Expected Chemical Shifts and Splitting Patterns:

The ¹H NMR spectrum will provide crucial information on the number of different types of protons and their neighboring environments.

  • Aldehydic Proton: A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

  • Pyrrole Ring Protons: Three distinct signals, each integrating to one proton. Their chemical shifts and coupling constants (J-values) will confirm their relative positions.

  • Aromatic Protons: Three protons on the phenyl ring will give rise to distinct signals, with their splitting patterns revealing their substitution pattern.

  • Methyl Protons: A singlet integrating to three protons, typically in the upfield region around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Aldehydic Carbonyl: A signal in the highly deshielded region of δ 180-190 ppm.

  • Pyrrole and Phenyl Carbons: Signals in the aromatic region (δ 110-150 ppm). The number of signals will correspond to the number of unique carbon environments.

  • Methyl Carbon: A signal in the upfield region (δ 20-25 ppm).

To illustrate the power of NMR, let's consider a potential isomeric impurity: 1-(2-bromo-5-methylphenyl)-1H-pyrrole-2-carbaldehyde. While the overall formula is the same, the connectivity of the methyl group is different. This subtle change would lead to distinct differences in the aromatic region of the ¹H NMR spectrum, particularly in the coupling patterns of the phenyl protons.

Hypothetical ¹H NMR Data Comparison

Proton 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (Expected) 1-(2-bromo-5-methylphenyl)-1H-pyrrole-2-carbaldehyde (Alternative)
Aldehyde~9.6 ppm (s, 1H)~9.6 ppm (s, 1H)
Pyrrole H-5~7.2 ppm (dd, 1H)~7.2 ppm (dd, 1H)
Pyrrole H-3~7.0 ppm (dd, 1H)~7.0 ppm (dd, 1H)
Pyrrole H-4~6.3 ppm (t, 1H)~6.3 ppm (t, 1H)
Phenyl H-6'~7.7 ppm (d, 1H)~7.5 ppm (d, 1H)
Phenyl H-5'~7.3 ppm (dd, 1H)~7.1 ppm (t, 1H)
Phenyl H-3'~7.5 ppm (d, 1H)~7.6 ppm (d, 1H)
Methyl~2.4 ppm (s, 3H)~2.3 ppm (s, 3H)

Note: This is hypothetical data constructed based on known chemical shift ranges for similar structures.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, further confirming the connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

HRMS is crucial for confirming the elemental formula of the synthesized compound. The expected exact mass for C₁₂H₁₀BrNO can be calculated and compared to the experimentally determined value. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (M and M+2).

Hypothetical HRMS Data

Ion Calculated Exact Mass Observed Mass
[M+H]⁺ (for C₁₂H₁₀⁷⁹BrNO)262.9968262.9971
[M+H]⁺ (for C₁₂H₁₀⁸¹BrNO)264.9947264.9950

MS/MS experiments provide valuable information about the fragmentation pathways of the molecule, which can help to confirm its structure. The fragmentation pattern is influenced by the substituents on the pyrrole ring.[3]

Expected Fragmentation Pattern:

  • Loss of the bromine atom.

  • Loss of the formyl group (CHO).

  • Cleavage of the N-aryl bond.

  • Fragmentation of the pyrrole ring.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the instrument will allow for the determination of the exact mass and isotopic distribution.

  • MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model is then refined to obtain the final atomic coordinates and molecular structure.

Complementary Analytical Techniques

While NMR, MS, and X-ray crystallography are the primary methods, other techniques provide valuable complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Aldehyde C=O stretch: A strong absorption band around 1660-1700 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.

  • C-N stretch: Typically observed in the 1250-1350 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the π-electron system.[4] The spectrum of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is expected to show absorption bands corresponding to the conjugated system of the pyrrole and phenyl rings.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N) in a pure sample. The experimental values should be in close agreement with the calculated values for the proposed formula (C₁₂H₁₀BrNO). This technique is particularly useful for confirming the presence and relative amounts of these elements.[5]

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_primary Primary Characterization cluster_secondary Complementary Characterization cluster_definitive Definitive Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis EA Elemental Analysis Purification->EA Xray X-ray Crystallography (if single crystals obtained) NMR->Xray If structure is ambiguous Final_Structure Confirmed Structure MS->Xray If structure is ambiguous Xray->Final_Structure Definitive Structure

Caption: Workflow for the synthesis and structural confirmation of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Conclusion

The structural confirmation of a novel compound like 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde requires a systematic and multi-faceted analytical approach. While NMR and mass spectrometry provide the foundational data for structural elucidation, techniques such as FT-IR, UV-Vis, and elemental analysis offer valuable corroborating evidence. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography remains the gold standard. By employing the detailed protocols and comparative logic outlined in this guide, researchers can confidently and rigorously confirm the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.

References

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  • Z H Chohan et al. Chemical & pharmaceutical bulletin, 40(9), 2555-2556 (1992-09-01).
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  • O. V. Dolomanov, L. J. Bourhis, R. J. Gildea, J. A. K. Howard and H. Puschmann, J. Appl. Cryst. (2009). 42, 339–341.
  • Feng, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(19), 2219-2228. Available at: [Link]

  • F. Ullmann, Ber. Dtsch. Chem. Ges., 36, 2382 (1903).
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  • S. L. Migita, T. Shimizu, Y. Asami, J. Shiono, T. Nakayama, Y. Saitô, J. Am. Chem. Soc., 107, 6055 (1985).
  • W. Ndima, S. O. Ojwach and B. Omondi, Acta Cryst. (2021). E77, 1010–1013.
  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021). Available at: [Link]

  • G. M. Sheldrick, Acta Cryst. (2008). A64, 112–122.
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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. We will delve into the rationale behind selecting specific methods, provide detailed experimental protocols, and present a comparative analysis of their performance.

Introduction: The Significance of Purity in Drug Discovery

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde belongs to the pyrrole-2-carbaldehyde class of compounds, which have been isolated from various natural sources and are known to possess diverse physiological activities.[1] The synthesis of such novel molecules is a critical first step in the drug discovery pipeline. However, the synthesis process can often result in a mixture of the desired product, unreacted starting materials, byproducts, and other impurities.[2] Even trace amounts of these impurities can significantly impact the compound's biological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity.

An Overview of Analytical Strategies for Purity Determination

A multi-faceted approach is often necessary for the comprehensive purity assessment of a synthesized compound. No single technique can definitively establish purity; instead, a combination of orthogonal methods provides a more complete picture. The choice of analytical techniques depends on the physicochemical properties of the target compound and potential impurities. For 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, a halogenated aromatic aldehyde, a combination of chromatographic and spectroscopic methods is recommended.

Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the key performance characteristics of the selected analytical techniques for the purity assessment of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Technique Principle Strengths Limitations Primary Application
HPLC (UV-Vis Detection) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating complex mixtures; excellent quantitative accuracy and precision.[2][3]Requires a chromophore for UV-Vis detection; may not detect non-UV active impurities.Quantitative purity determination and detection of non-volatile impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity for volatile and semi-volatile compounds; provides structural information from mass spectra.[4][5]Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures.Identification of volatile impurities and confirmation of molecular weight.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information; can identify and quantify impurities without a reference standard (qNMR).[6][7]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural confirmation and identification/quantification of major impurities.
Elemental Analysis (CHNS) Combustion of the sample to determine the percentage of C, H, N, and S.Provides the elemental composition of the bulk sample, which can be compared to the theoretical values.[8][9]Does not provide information about individual impurities; requires a highly pure sample for accurate results.Confirmation of elemental composition and assessment of overall purity.

Experimental Workflows and Protocols

A logical workflow for assessing the purity of a newly synthesized batch of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is crucial for obtaining reliable results.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of 1-(2-bromo-4-methylphenyl) -1H-pyrrole-2-carbaldehyde Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC for preliminary purity check Purification->TLC HPLC HPLC for quantitative purity TLC->HPLC GCMS GC-MS for volatile impurities HPLC->GCMS NMR NMR for structural confirmation GCMS->NMR EA Elemental Analysis for composition NMR->EA Purity_Check Purity > 95%? EA->Purity_Check Proceed Proceed to Biological Assays Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No

Caption: A typical workflow for the purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[2] A reversed-phase method is generally suitable for aromatic compounds like the target molecule.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the pure compound (likely in the range of 254-320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area.

Self-Validation: The method's specificity should be confirmed by forced degradation studies, where the sample is exposed to acidic, basic, oxidative, and photolytic stress conditions to ensure that any degradation products are separated from the main peak.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis or volatile byproducts.[4] The mass spectrometer provides definitive identification of these impurities.

Protocol:

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the expected concentration of impurities.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute a wide range of volatile compounds.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Self-Validation: The method can be validated by analyzing a blank solvent injection to identify any system-related peaks and by spiking the sample with known volatile impurities to confirm their detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation of the synthesized compound and can be used to identify and quantify impurities that have distinct NMR signals.[6][7]

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR are essential. 2D NMR techniques like COSY and HSQC can aid in structure elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the expected structure. Impurity signals can be identified and, if a known amount of an internal standard is added (quantitative NMR or qNMR), can be quantified.

Self-Validation: The structural assignment should be consistent across all NMR experiments. The integration of the proton signals should correspond to the number of protons in the molecule.

Elemental Analysis

Rationale: Elemental analysis provides a fundamental check of the compound's composition and is often required for publication in scientific journals.[8][12]

Protocol:

  • Instrumentation: CHNS elemental analyzer.

  • Sample Preparation: A small, precisely weighed amount of the dry, pure compound is required.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the theoretical values calculated from the molecular formula.

Self-Validation: The analysis should be performed on a sample that has been thoroughly dried to remove any residual solvents, which can significantly affect the results. A deviation of ±0.4% from the theoretical value is generally considered acceptable.[12]

Interpreting the Data: A Holistic Approach

The purity of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde should be assessed by considering the results from all analytical techniques.

  • HPLC will provide the primary quantitative purity value.

  • GC-MS will identify any volatile impurities.

  • NMR will confirm the structure and identify any major non-volatile impurities.

  • Elemental Analysis will confirm the elemental composition.

A high-purity sample (>95%) should show a single major peak in the HPLC chromatogram, no significant volatile impurities in the GC-MS, a clean NMR spectrum consistent with the structure, and elemental analysis results within the acceptable range.

Data_Interpretation cluster_data Analytical Data cluster_assessment Holistic Assessment HPLC_Data HPLC: Quantitative Purity Purity_Conclusion Overall Purity Conclusion HPLC_Data->Purity_Conclusion GCMS_Data GC-MS: Volatile Impurities GCMS_Data->Purity_Conclusion NMR_Data NMR: Structural Confirmation NMR_Data->Purity_Conclusion EA_Data Elemental Analysis: Compositional Verification EA_Data->Purity_Conclusion

Caption: A diagram illustrating the holistic approach to data interpretation.

Conclusion

The purity assessment of synthesized compounds like 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a critical and multi-faceted process. By employing a combination of orthogonal analytical techniques—HPLC for quantitative purity, GC-MS for volatile impurities, NMR for structural confirmation, and elemental analysis for compositional verification—researchers can have high confidence in the quality of their materials. This rigorous approach is essential for ensuring the validity of subsequent biological and pharmacological studies and is a hallmark of high-quality scientific research.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.[Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.[Link]

  • Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks. ResearchGate.[Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.[Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications.[Link]

  • Elemental analysis: an important purity control but prone to manipulations. RSC Publishing.[Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.[Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.[Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. MDPI.[Link]

  • Analytical method validation: A brief review. ResearchGate.[Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate.[Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review.Advances in Bioresearch.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText.[Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH.[Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.[Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM.[Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. MDPI.[Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. ResearchGate.[Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.[Link]

  • METHODS FOR DETERMINING ALDEHYDES IN AIR.University of Cape Town.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate.[Link]

  • Elemental Analysis Of Organic Compounds With The Use Of. KIET.[Link]

  • Live qualification/validation of purity methods for protein products.Purdue University.
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  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.[Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed.[Link]

  • An International Study Evaluating Elemental Analysis. PubMed Central.[Link]

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  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.[Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. As researchers, scientists, and drug development professionals, our...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide you with the essential logistical and safety information necessary for the responsible management of this compound's waste stream, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment: Understanding the "Why" Behind the Procedure

A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. While a comprehensive hazard profile for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is not fully detailed in publicly available literature, we can infer its likely characteristics based on its chemical structure and data from analogous compounds.

The molecule contains a brominated aromatic ring and a pyrrole-2-carbaldehyde functional group. Halogenated organic compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2] A Safety Data Sheet (SDS) for the compound indicates that personal precautions should be taken to avoid dust formation and contact with skin and eyes.[3] Related pyrrole-2-carboxaldehyde compounds are known to cause skin and serious eye irritation.[4][5][6] Therefore, we must treat this compound with a high degree of caution.

Inferred Hazard Profile:

PropertyValue/InformationSource(s)
Physical State Solid (crystals)
Known Hazards May cause skin and eye irritation.[4][5][6]
Potential Hazards May be harmful if swallowed or inhaled.[6]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[5]
Hazardous Decomposition May emit poisonous and corrosive fumes, including nitrogen oxides, carbon monoxide, and hydrogen bromide gas upon combustion.[7]

Regulatory Framework: Adherence to Compliance

The disposal of laboratory chemical waste is regulated by federal and state agencies, primarily the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste in these settings.[8] A core principle of these regulations is the proper identification and segregation of hazardous waste streams.[8][9] Due to the presence of bromine, 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde must be classified as a halogenated organic waste .[1][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[3][11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge.[3][7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde waste.

Step 1: Waste Container Selection and Labeling
  • Select a Compatible Container: Choose a leak-proof container with a secure screw-top cap.[12] Plastic containers are often preferred for their durability.[9] Ensure the container material is compatible with the chemical.

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label.[1][13] The label must include:

    • The full chemical name: "Waste 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde". Do not use abbreviations.[14]

    • The hazard characteristics: "Irritant," "Halogenated Organic."

    • The date accumulation begins.

    • Your name, laboratory, and contact information.

Step 2: Waste Segregation and Accumulation

This is the most critical step to ensure cost-effective and compliant disposal.

  • Designate a Satellite Accumulation Area (SAA): Store your waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[9]

  • Segregate Halogenated Waste: This waste must be collected separately from non-halogenated organic waste.[1][14] Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[12][13][14]

  • Accumulation Limits: Do not exceed 55 gallons of hazardous waste in your SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[9]

Step 3: Managing Spills and Contaminated Materials

Accidents happen. Being prepared is key.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[3]

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Clean-Up:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[7]

    • Place all contaminated debris (absorbent material, gloves, wipes) into a designated hazardous waste container labeled with the chemical name.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Decontamination of Empty Containers

Empty containers that held this chemical must be treated as hazardous waste unless properly decontaminated.[11]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[11]

  • Dispose of Container: After triple rinsing, the container can typically be disposed of as non-hazardous waste (e.g., regular glass or plastic recycling, depending on institutional policy). Deface the original label before disposal.

Step 5: Final Disposal
  • Request Pickup: Once your waste container is nearly full (about 90% capacity) or you have reached the 12-month accumulation limit, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[9][11][15]

  • Documentation: Ensure all paperwork provided by the EHS office is completed accurately. Maintain records of your disposed waste as required by your institution.[15]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the disposal of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

G Disposal Workflow for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde start Start: Generate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste solid, liquid, or contaminated debris? ppe->waste_type solid_waste Solid Waste (Unused chemical, spill cleanup) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid container Empty Container waste_type->container Container collect_solid Collect in a labeled 'Halogenated Solid Waste' container solid_waste->collect_solid collect_liquid Collect in a labeled 'Halogenated Liquid Waste' container liquid_waste->collect_liquid decontaminate Triple-rinse with appropriate solvent container->decontaminate store Store waste container in a designated SAA with secondary containment collect_solid->store collect_liquid->store collect_rinsate Collect rinsate in 'Halogenated Liquid Waste' container decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste decontaminate->dispose_container collect_rinsate->store full Container is full or accumulation time limit reached? store->full full->store No request_pickup Contact EHS or licensed waste contractor for disposal full->request_pickup Yes end End: Waste Removed request_pickup->end

Caption: Disposal workflow for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.

References

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Braun Research Group, University of North Carolina. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Retrieved from [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Institutes of Health. 4-Acetyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

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